Ax1/Mer-IN-1 -

Ax1/Mer-IN-1

Catalog Number: EVT-1534255
CAS Number:
Molecular Formula: C21H22ClFN6O3
Molecular Weight: 460.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ax1/Mer-IN-1 is a potent dual inhibitor of Ax1 and Mer.
Source and Classification

Ax1/Mer-IN-1 is derived from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of existing compounds. Its classification falls within the category of small molecule inhibitors, which are often utilized in drug development to modulate biological processes by interfering with protein functions.

Synthesis Analysis

Methods

The synthesis of Ax1/Mer-IN-1 typically involves multi-step organic reactions that incorporate various chemical transformations. The initial step often includes the formation of a key intermediate through condensation reactions, followed by functional group modifications such as alkylation or acylation.

Technical Details

The synthetic route may involve:

  • Reagents: Common reagents include coupling agents and catalysts that facilitate the formation of desired bonds.
  • Conditions: Reactions are often performed under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Purification: The final product is usually purified through techniques such as chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Ax1/Mer-IN-1 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.

Data

Key structural features may include:

  • Functional Groups: Specific functional groups that enhance binding affinity to target proteins.
  • Stereochemistry: The spatial arrangement of atoms, which can significantly influence the compound's biological activity.
Chemical Reactions Analysis

Reactions

Ax1/Mer-IN-1 undergoes various chemical reactions, primarily focusing on its interactions with biological macromolecules. These reactions can include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Reversible and Irreversible Binding: Depending on its structure, Ax1/Mer-IN-1 may exhibit reversible or irreversible binding characteristics.

Technical Details

The kinetics of these reactions can be studied using assays that measure the rate of reaction under various conditions, providing data on the compound's potency and efficacy.

Mechanism of Action

Process

The mechanism of action for Ax1/Mer-IN-1 involves its interaction with specific targets within cells, leading to downstream effects that alter cellular function. This may include modulation of signaling pathways or alteration of gene expression profiles.

Data

Experimental data from biochemical assays can elucidate the specific pathways affected by Ax1/Mer-IN-1, including:

  • Target Identification: Determining which proteins or enzymes are inhibited.
  • Pathway Analysis: Understanding how these interactions translate into physiological effects or therapeutic outcomes.
Physical and Chemical Properties Analysis

Physical Properties

Ax1/Mer-IN-1 exhibits distinct physical properties that are critical for its functionality:

  • Solubility: Solubility in various solvents can affect its bioavailability.
  • Stability: Stability under different pH and temperature conditions is essential for storage and application.

Chemical Properties

Chemical properties include:

  • pKa Values: The acidity or basicity of the compound, which influences its ionization state in biological systems.
  • LogP Values: The partition coefficient that indicates hydrophobicity or lipophilicity, affecting membrane permeability.
Applications

Scientific Uses

Ax1/Mer-IN-1 has potential applications in several scientific fields:

  • Pharmacology: As a lead compound for drug development targeting specific diseases.
  • Biochemical Research: To study cellular mechanisms and pathways involved in disease progression.
  • Therapeutic Development: Potential use in clinical settings for treating conditions related to its mechanism of action.
Introduction

Ax1/Mer-IN-1: Definition and Classification as a Small-Molecule Dual Inhibitor

Ax1/Mer-IN-1 is a selective small-molecule dual inhibitor targeting the receptor tyrosine kinases Axl and MerTK (Mer), members of the TAM (Tyro3, Axl, MerTK) family. Structurally, it features a heterocyclic core optimized to bind the ATP-pocket of these receptors, exhibiting half-maximal inhibitory concentrations (IC~50~) in the low nanomolar range for both targets. Unlike multi-kinase inhibitors (e.g., cabozantinib), Ax1/Mer-IN-1 demonstrates high specificity, with >100-fold selectivity for Axl/Mer over Tyro3 and other kinases (e.g., MET, EGFR) in biochemical assays [3] [8]. Its mechanism involves competitive inhibition of kinase activity, preventing autophosphorylation of key tyrosine residues (Axl: Y779, Y821; MerTK: Y749, Y753) and subsequent suppression of downstream oncogenic signaling cascades, including PI3K/AKT and MAPK/ERK pathways [5] [8].

Table 1: Key Properties of Ax1/Mer-IN-1 and Comparator TAM Inhibitors

PropertyAx1/Mer-IN-1BMS-777607 (Axl/Mer Inhibitor)UNC2025 (Mer-FLT3 Inhibitor)
Primary TargetsAxl, MerTKAxl, MerTK, Tyro3MerTK, FLT3
Axl IC~50~ (nM)2.53.7>10,000
MerTK IC~50~ (nM)1.81.11.9
Selectivity (vs. Tyro3)>200-fold10-fold>500-fold
MechanismATP-competitiveATP-competitiveATP-competitive

Data compiled from [3] [5] [8].

Historical Context of Tyro3/Axl/Mer (TAM) Receptor Research in Hematopoiesis and Immunology

Research into TAM receptors has evolved from initial discoveries of their transforming potential in leukemias to elucidating their critical roles in hematopoietic and immune regulation. Key milestones include:

  • Hematopoiesis: Axl and Mer are constitutively expressed in developing erythroid cells. Genetic studies in mice revealed that double knockout of Axl and Mer (but not single knockouts) impairs erythropoiesis, causing defective differentiation at the erythroid progenitor-to-proerythroblast transition. This defect is cell-autonomous and linked to reduced GATA-1 and erythropoietin receptor (EpoR) expression [2].
  • Immunology: TAM receptors regulate innate immune responses. In macrophages, MerTK is essential for efferocytosis (clearance of apoptotic cells) via bridging ligands (Gas6/Protein S) binding phosphatidylserine on apoptotic bodies [4] [7]. Axl modulates dendritic cell (DC) function by forming complexes with IFNAR to induce SOCS1/3, thereby dampening TLR-driven inflammation [7] [8]. Triple TAM-knockout mice develop autoimmune disorders resembling lupus due to defective apoptotic cell clearance and unchecked lymphocyte activation [4] [7].

Table 2: Phenotypic Consequences of TAM Receptor Deletion in Murine Models

Genetic ModelHematopoietic DefectsImmunological Defects
Axl−/−Mer−/−Impaired bone marrow erythropoiesis; Splenic compensationNot reported
MerTK−/−Mild erythroid defectsDefective efferocytosis; Autoimmunity
Triple (Tyro3/Axl/Mer)−/−No severe anemiaSystemic autoimmunity; Hyperactive lymphocytes

Based on [2] [4] [7].

Rationale for Targeting Axl and Mer in Therapeutic Development

Targeting Axl and Mer is driven by their synergistic roles in oncogenesis, immune evasion, and therapy resistance:

  • Oncogenic Signaling: Axl/Mer overexpression activates PI3K/AKT (promoting survival) and MAPK/ERK (driving proliferation) across solid and hematologic cancers. In acute myeloid leukemia (AML), AXL correlates with poor prognosis and mediates resistance to FLT3 inhibitors [5] [8].
  • Chemoresistance: Chemotherapy (e.g., doxorubicin) induces AXL expression, activating survival pathways that blunt drug efficacy. Preclinical studies show AXL inhibition restores sensitivity in breast, ovarian, and AML models [3] [5].
  • Immune Evasion: Axl/Mer on tumor-associated macrophages (TAMs) drive M2 polarization and efferocytosis, releasing immunosuppressive cytokines (e.g., IL-10, TGF-β). This suppresses T-cell activity and fosters an immunosuppressive tumor microenvironment [7] [8].
  • Clinical Evidence: Dual Axl/Mer inhibitors (e.g., BGB324) show anti-leukemic activity in early-phase AML trials. In solid tumors, Axl/Mer inhibition reduces metastasis by blocking EMT and angiogenesis [3] [5].

Table 3: Preclinical and Clinical Evidence Supporting Axl/Mer Targeting

ContextKey FindingsReference Support
AMLAXL~high~ AML patients: Lower CR rates; Ax1/Mer-IN-1 synergizes with venetoclax [5] [8]
ChemoresistanceAXL induced by anthracyclines; Knockdown restores apoptosis [3] [5]
Tumor MicroenvironmentMerTK~+~ TAMs correlate with immunosuppression; Dual inhibition boosts CD8~+~ T cells [4] [7]

Properties

Product Name

Ax1/Mer-IN-1

IUPAC Name

(R)-2(5)-Amino-5(6)-chloro-5(5)-fluoro-1(1)-(2-hydroxyethyl)-1(3),4,7-trimethyl-1(1)H-3-oxa-7-aza-2(2,6)-pyrazina-1(4,5)-pyrazola-5(1,2)-benzenacyclooctaphan-6-one

Molecular Formula

C21H22ClFN6O3

Molecular Weight

460.89

InChI

InChI=1S/C21H22ClFN6O3/c1-10-16-14-8-25-19(24)20(26-14)32-11(2)17-12(4-5-13(23)18(17)22)21(31)28(3)9-15(16)29(27-10)6-7-30/h4-5,8,11,30H,6-7,9H2,1-3H3,(H2,24,25)/t11-/m1/s1

InChI Key

VFRJEYJOQSRCNK-LLVKDONJSA-N

SMILES

FC1=CC=C2C([C@@H](C)OC3=C(N)N=CC(C4=C(CN(C)C2=O)N(CCO)N=C4C)=N3)=C1Cl

Solubility

Soluble in DMSO

Synonyms

Compound 1; Ax1/MerIN1; Ax1/MerIN-1; Ax1/Mer-IN1; Ax1/Mer-IN-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.